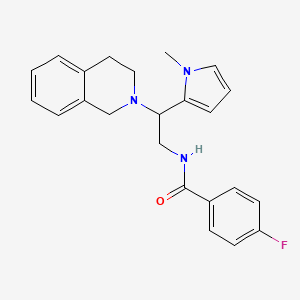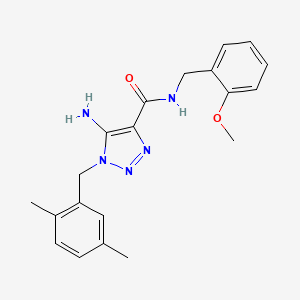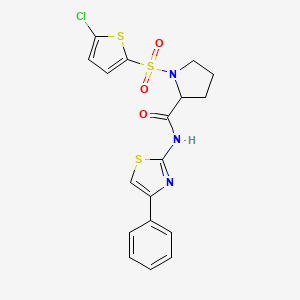
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide is an intricate organic compound, renowned for its potential applications in various scientific fields. Its complex structure and diverse functional groups make it a fascinating subject for both synthetic and applied chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available 3,4-dihydroisoquinoline and 1-methyl-1H-pyrrole.
Reaction Conditions
Step 1: : Functionalization of 3,4-dihydroisoquinoline by introducing an alkyl chain. This step typically involves alkyl halides in the presence of a base such as potassium carbonate.
Step 2: : Coupling with 1-methyl-1H-pyrrole, often through a condensation reaction using reagents like EDCI or DCC to form the desired linkage.
Step 3: : Introduction of the 4-fluorobenzamide moiety through an amide coupling reaction, facilitated by reagents like HATU or coupling agents under mild conditions.
Industrial Production Methods
Industrial methods focus on optimizing yield and purity:
Optimization of Reaction Parameters: : Factors like temperature, solvent choice, and reaction time are crucial. Large-scale reactions might employ continuous flow techniques to enhance efficiency.
Purification: : Post-synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation at the isoquinoline ring, forming N-oxides.
Reduction: : It may be reduced at the fluorobenzamide group, converting the amide to an amine.
Substitution: : The fluorine atom on the benzamide ring can be substituted under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: : Reagents such as mCPBA or hydrogen peroxide under acidic conditions.
Reduction: : Common reagents include lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles like amines or thiols in the presence of a base such as potassium tert-butoxide.
Major Products
Oxidation: : N-oxides of the dihydroisoquinoline ring.
Reduction: : Amino derivatives of the 4-fluorobenzamide.
Substitution: : Substituted fluorobenzamides with various nucleophiles attached.
Applications De Recherche Scientifique
Chemistry
Catalysts: : Used as ligands in coordination chemistry to create novel catalysts.
Synthetic Intermediates: : Serves as a building block for more complex molecular architectures.
Biology
Bioactive Molecules: : Research into its potential as a pharmacophore in drug design, particularly in targeting neurological pathways.
Medicine
Therapeutics: : Investigated for its activity against specific receptors or enzymes linked to diseases.
Industry
Material Science: : Potential use in creating advanced materials due to its unique functional groups and structural properties.
Mécanisme D'action
Molecular Targets: : The compound interacts with specific receptors or enzymes, altering their activity. Its isoquinoline and pyrrole moieties are key in binding to these targets.
Pathways Involved: : Modulates pathways related to neurotransmission or enzymatic reactions, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1H-indol-3-yl)-2-(pyridin-2-yl)ethyl)-4-chlorobenzamide
N-(2-(3,4-dihydroquinolin-2(1H)-yl)-2-(1-methyl-1H-imidazol-2-yl)ethyl)-4-methylbenzamide
N-(2-(quinolin-3-yl)-2-(1H-pyrrol-1-yl)ethyl)-4-iodobenzamide
Comparison
Structural Differences: : The presence of isoquinoline and pyrrole rings, along with the fluorobenzamide group, sets it apart.
Functional Groups: : The fluorine atom adds unique reactivity compared to other halogens or substituents.
Applications: : Its specific combination of functional groups broadens its application spectrum, making it a versatile compound in research and industry.
Hope this covers what you were looking for! Let me know if there’s anything else you need.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-26-13-4-7-21(26)22(15-25-23(28)18-8-10-20(24)11-9-18)27-14-12-17-5-2-3-6-19(17)16-27/h2-11,13,22H,12,14-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBSXUJWHUJQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)

![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2766203.png)



